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Compound of Interest

Compound Name: Acid-PEG6-C2-Boc

Cat. No.: B605148

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-C2-Boc, chemically known as N-Boc-21-amino-4,7,10,13,16,19-
hexaoxaheneicosanoic acid, is a heterobifunctional linker molecule of significant interest in the
fields of bioconjugation, drug delivery, and pharmaceutical development. Its structure
incorporates a Boc-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal
carboxylic acid with a two-carbon (C2) alkyl chain. This unique combination of functionalities
allows for the covalent attachment of this linker to a wide array of molecules, thereby modifying
their pharmacokinetic and pharmacodynamic properties.

The hydrophilic nature of the PEG6 spacer enhances the solubility and stability of the
conjugated molecules in aqueous environments, a critical attribute for many biological
applications. Furthermore, the terminal carboxylic acid and the Boc-protected amine provide
orthogonal handles for sequential conjugation reactions. The Boc protecting group can be
readily removed under mild acidic conditions to reveal a primary amine, which can then be
coupled to other molecules. This technical guide provides a comprehensive overview of the
properties, synthesis, and applications of Acid-PEG6-C2-Boc.

Chemical and Physical Properties

Acid-PEG6-C2-Boc is typically a colorless to pale yellow liquid or oily substance at room
temperature. Its key properties are summarized in the table below.
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Property Value Reference

N-Boc-21-amino-
Chemical Name 4,7,10,13,16,19- [1]
hexaoxaheneicosanoic acid

Boc-NH-PEG6-propionic acid,

Synonyms t-Boc-N-amido-PEG6-propionic
acid
CAS Number 882847-13-4 [1]
Molecular Formula C20H39NO10 [1]
Molecular Weight 453.52 g/mol [1]
Colorless to light yellow
Appearance

liquid/oily matter

>95% (typically analyzed by

Purity
HPLC)

Soluble in DMSO, DCM, DMF,

Solubility o wat
and water

-20°C or -5°C, protected from

Storage Conditions ] )
light and moisture

Synthesis and Experimental Protocols

The synthesis of Acid-PEG6-C2-Boc is generally achieved through a two-step process. The
first step involves the mono-Boc protection of a commercially available hexaethylene glycol
diamine. The resulting intermediate, Boc-NH-PEG6-NHz, is then reacted to introduce the
propionic acid moiety.

Synthesis of Boc-NH-PEG6-NH: (Intermediate)

A common method for the selective mono-Boc protection of diamines involves the in-situ
formation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl
dicarbonate ((Boc)z20).
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Materials:

Hexaethylene glycol diamine

Anhydrous Methanol

Trimethylsilyl chloride (TMSCI) or Thionyl chloride (SOCI2)
Di-tert-butyl dicarbonate ((Boc)20)

Anhydrous Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Procedure:

Dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert
atmosphere.

Cool the solution to 0°C in an ice bath.

Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This
generates HCI in situ, forming the mono-hydrochloride salt of the diamine.

Allow the reaction to stir at 0°C for 30 minutes.

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)20, 1 equivalent) in
anhydrous dichloromethane (DCM).

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, remove the solvent under reduced pressure.
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e Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate
solution and then brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-
PEG6-NH-.

Synthesis of Acid-PEG6-C2-Boc

The terminal primary amine of Boc-NH-PEG6-NH2 can be reacted with succinic anhydride to
introduce the propionic acid moiety.

Materials:

Boc-NH-PEG6-NH: (from step 3.1)

Succinic anhydride

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, to scavenge any acid
formed)

Procedure:

» Dissolve Boc-NH-PEG6-NH:z (1 equivalent) in anhydrous DCM or DMF under an inert
atmosphere.

e Add succinic anhydride (1.1 equivalents) to the solution.
« If desired, add a non-nucleophilic base like TEA or DIPEA (1.2 equivalents).
« Stir the reaction mixture at room temperature for 4-12 hours.

o Monitor the reaction progress by TLC or LC-MS.
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e Upon completion, the reaction mixture can be worked up by washing with a mild aqueous
acid (e.g., 0.1 M HCI) to remove any unreacted amine and base.

e The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered,
and concentrated under reduced pressure.

e The crude product can be purified by flash chromatography on silica gel or by preparative
reverse-phase HPLC to yield the final product, Acid-PEG6-C2-Boc.

Analytical Characterization

The identity and purity of Acid-PEG6-C2-Boc are typically confirmed using a combination of
analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-
Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy is used to confirm the structure of the molecule by identifying the
chemical shifts and integration of the protons corresponding to the Boc group, the PEG chain,
and the propionic acid moiety.

Expected *H NMR Chemical Shifts (in CDClIs, & in ppm):

e ~1.44 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

e ~2.60 (t, 2H): Methylene protons adjacent to the carboxylic acid.

e ~3.25 (q, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

e ~3.5-3.7 (m, 24H): Methylene protons of the hexaethylene glycol (PEG6) chain.
e ~5.0 (br s, 1H): NH proton of the carbamate.

e ~11.0 (br s, 1H): Carboxylic acid proton (this peak may be broad and its position can vary).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of Acid-PEG6-C2-Boc. A reverse-phase C18
column is commonly used with a gradient of water and acetonitrile, often with an additive like
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formic acid or trifluoroacetic acid.

Typical HPLC Conditions:

Column: C18, 4.6 x 150 mm, 5 um

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient: A time-dependent gradient from low to high percentage of Mobile Phase B.

Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

Mass Spectrometry (MS)

Mass spectrometry, typically using electrospray ionization (ESI), is employed to confirm the
molecular weight of the compound.

Expected Mass:
e [M+H]*: 454.52

« [M+Na]*: 476.50

Applications and Signaling Pathways

Acid-PEG6-C2-Boc is a versatile building block, primarily used as a linker in the synthesis of
more complex molecules for biomedical applications.

PROTACSs and Targeted Protein Degradation

A major application of Acid-PEG6-C2-Boc is in the construction of Proteolysis Targeting
Chimeras (PROTACS). PROTACSs are heterobifunctional molecules that simultaneously bind to
a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent
degradation of the target protein by the proteasome. The Acid-PEG6-C2-Boc linker serves to
connect the target-binding ligand and the E3 ligase ligand, with the PEG6 chain providing the
necessary spacing and solubility.
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Mechanism of PROTAC-mediated protein degradation.

Bioconjugation and Drug Delivery

The orthogonal reactive groups of Acid-PEG6-C2-Boc make it an ideal linker for conjugating
various molecules. For instance, the carboxylic acid can be activated to react with primary
amines on proteins or peptides. Following deprotection of the Boc group, the newly formed
primary amine can be further functionalized. This allows for the creation of antibody-drug
conjugates (ADCs), PEGylated drugs with improved pharmacokinetic profiles, and targeted

imaging agents.

- o Activate Carboxylic Acid Conjugate to Molecule 1 Boc Deprotection Conjugate to Molecule 2 e
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General workflow for bioconjugation using Acid-PEG6-C2-Boc.

Conclusion

Acid-PEG6-C2-Boc is a valuable and versatile heterobifunctional linker that plays a crucial role
in modern drug discovery and development. Its well-defined structure, characterized by a Boc-
protected amine, a hydrophilic PEG6 spacer, and a terminal propionic acid, provides
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researchers with a powerful tool for the precise construction of complex biomolecules. The
synthetic and analytical protocols outlined in this guide offer a framework for the successful
implementation of Acid-PEG6-C2-Boc in various research and development endeavors,
particularly in the promising field of targeted protein degradation and advanced drug delivery
systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

